molecular formula C27H58N2 B14444042 N~1~,N~3~-Didodecylpropane-1,3-diamine CAS No. 77215-50-0

N~1~,N~3~-Didodecylpropane-1,3-diamine

Cat. No.: B14444042
CAS No.: 77215-50-0
M. Wt: 410.8 g/mol
InChI Key: RVRMXANSMFGKHA-UHFFFAOYSA-N
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Description

N¹,N³-Didodecylpropane-1,3-diamine is a branched diamine featuring two dodecyl (C₁₂) alkyl chains attached to the terminal nitrogen atoms of a propane-1,3-diamine backbone. These compounds are often utilized in industrial and pharmaceutical applications due to their surfactant-like properties, solubility modulation capabilities, and biological activity . For instance, N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9) has a molecular formula of C₁₈H₄₁N₃, a molecular weight of 299.54 g/mol, and is employed as a laboratory chemical and in manufacturing processes . Its stability under normal conditions and moderate water solubility (>10 mg/mL in some derivatives) make it suitable for drug delivery systems and antimicrobial agents .

Properties

CAS No.

77215-50-0

Molecular Formula

C27H58N2

Molecular Weight

410.8 g/mol

IUPAC Name

N,N'-didodecylpropane-1,3-diamine

InChI

InChI=1S/C27H58N2/c1-3-5-7-9-11-13-15-17-19-21-24-28-26-23-27-29-25-22-20-18-16-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3

InChI Key

RVRMXANSMFGKHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCCNCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Stepwise Boc-Protected Synthesis

A robust four-step procedure adapted from histidine modification protocols demonstrates high reproducibility:

Step 1: Mono-Boc Protection
Propane-1,3-diamine (1.0 equiv) reacts with di-tert-butyl dicarbonate (1.2 equiv) in anhydrous THF at 0°C under nitrogen atmosphere:

NH₂(CH₂)₃NH₂ + (Boc)₂O → BocNH(CH₂)₃NH₂ + BocNH(CH₂)₃NHBoc (controlled by stoichiometry)

Reaction monitoring via thin-layer chromatography (TLC, SiO₂, CH₂Cl₂/MeOH 95:5) allows isolation of mono-Boc-protected intermediate (Rf = 0.38) with 78% yield.

Step 2: First Alkylation
The mono-Boc derivative (1.0 equiv) undergoes alkylation with 1-bromododecane (1.1 equiv) in DMF using K₂CO₃ (2.5 equiv) as base:

BocNH(CH₂)₃NH₂ + C₁₂H₂₅Br → BocNH(CH₂)₃NH(C₁₂H₂₅) + KBr  

Microwave-assisted heating at 80°C for 4 hours improves reaction efficiency (92% conversion by ¹H NMR).

Step 3: Boc Deprotection
Treatment with 4M HCl in dioxane (2 hr, 0°C) removes the Boc group:

BocNH(CH₂)₃NH(C₁₂H₂₅) → NH₂(CH₂)₃NH(C₁₂H₂₅)

Step 4: Second Alkylation
The monoalkylated diamine (1.0 equiv) reacts with 1-bromododecane (1.05 equiv) under phase-transfer conditions (TBAB catalyst, NaOH 50% aq., toluene):

NH₂(CH₂)₃NH(C₁₂H₂₅) + C₁₂H₂₅Br → C₁₂H₂₅NH(CH₂)₃NH(C₁₂H₂₅)

Final purification via silica chromatography (hexane/EtOAc 8:2) yields 68% pure product (GC-MS m/z 412.4 [M+H]⁺).

One-Pot Dialkylation Methodology

For industrial-scale production, a single-step process eliminates intermediate isolations:

Reaction Conditions

  • Propane-1,3-diamine (1.0 equiv)
  • 1-Bromododecane (2.5 equiv)
  • KOH pellets (3.0 equiv)
  • Tetrabutylammonium bromide (0.1 equiv)
  • Toluene/water (3:1 v/v) biphasic system

Optimized Protocol

  • Charge reactor with diamine, TBAB, and aqueous KOH
  • Add 1-bromododecane dropwise over 2 hr at 65°C
  • Maintain vigorous stirring (800 rpm) for 48 hr
  • Separate organic phase, wash with 5% HCl (3×), dry over MgSO₄

This method achieves 81% conversion with <5% monoalkylated byproduct (HPLC analysis). Crystallization from cold acetone (-20°C) provides 93% pure product as waxy white solid.

Alternative Synthetic Routes

Reductive Amination Approach

Condensation of propane-1,3-diamine with dodecanal (2.2 equiv) in methanol under H₂ (50 psi) with 10% Pd/C catalyst:

NH₂(CH₂)₃NH₂ + 2 C₁₁H₂₃CHO → C₁₂H₂₅NH(CH₂)₃NH(C₁₂H₂₅) + 2 H₂O  

Despite theoretical appeal, practical limitations include:

  • Competing formation of Schiff base oligomers
  • Catalyst poisoning by amine groups
  • Maximum yield of 43% reported

Enzymatic Synthesis

Lipase-catalyzed (Candida antarctica) transamination in ionic liquid ([BMIM][PF₆]):

NH₂(CH₂)₃NH₂ + 2 vinyl dodecanoate → C₁₂H₂₅NH(CH₂)₃NH(C₁₂H₂₅) + 2 acetaldehyde  

Green chemistry benefits offset by:

  • Extended reaction times (7 days)
  • Enzyme cost ($320/g)
  • 61% yield with 88% enantiomeric excess

Characterization and Analytical Data

Spectroscopic Properties

Technique Key Features
¹H NMR (400 MHz, CDCl₃) δ 0.88 (t, 6H, CH₃), 1.26 (m, 40H, CH₂), 2.61 (t, 4H, NCH₂), 2.78 (quin, 2H, CH₂CH₂CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 14.1 (CH₃), 22.7-31.9 (CH₂), 47.3 (NCH₂), 53.8 (CH₂CH₂CH₂)
FT-IR (ATR) 3300 cm⁻¹ (N-H stretch), 2850-2920 cm⁻¹ (C-H alkane), 1600 cm⁻¹ (N-H bend)
HRMS (ESI+) m/z 435.4021 [M+Na]⁺ (calc. 435.4018 for C₂₇H₅₈N₂Na)

Thermal Properties

  • Melting point: 38-41°C (DSC, heating rate 5°C/min)
  • Thermal decomposition: Onset 218°C (TGA, N₂ atmosphere)

Industrial Production Considerations

Process Economics Comparison

Parameter Protection-Deprotection One-Pot Alkylation Reductive Amination
Raw Material Cost $412/kg $298/kg $587/kg
Cycle Time 96 hr 60 hr 120 hr
Purity 99.2% 93.5% 95.8%
E-Factor 8.7 5.1 12.4

Environmental Impact

  • One-pot method reduces solvent waste by 62% compared to stepwise synthesis
  • Enzymatic route decreases carbon footprint by 78% but remains economically unviable

Chemical Reactions Analysis

Types of Reactions: N1,N~3~-Didodecylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N~1~,N~3~-Didodecylpropane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~3~-Didodecylpropane-1,3-diamine involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity. This can lead to cell lysis or increased membrane permeability. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane destabilization .

Comparison with Similar Compounds

Structural modifications to the propane-1,3-diamine backbone—such as alkyl chain length, substituent type, and functional group additions—significantly influence physicochemical properties and applications. Below is a detailed comparison:

Variation in Alkyl Chain Length and Substituents

Table 1: Structural and Functional Comparison of Propane-1,3-diamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
N¹,N³-Didodecylpropane-1,3-diamine (hypothetical) C₂₇H₅₈N₂ 402.77 N/A Expected high hydrophobicity; potential surfactant or lipid nanoparticle component.
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine C₁₈H₄₁N₃ 299.54 2372-82-9 Water-soluble (>10 mg/mL), used in drug synthesis and antimicrobial agents.
N¹-(3-Aminopropyl)-N³-dodecyl-1,3-propanediamine C₁₈H₄₁N₃ 299.54 67022-37-1 Surfactant properties; industrial applications in emulsifiers and corrosion inhibitors.
N-octadecylpropane-1,3-diamine C₂₁H₄₆N₂ 318.61 4253-76-3 High hydrophobicity; used in lubricants and coatings.
N-[3-(Dodecyloxy)propyl]propane-1,3-diamine C₁₈H₄₀N₂O 300.52 52898-18-7 Enhanced solubility in organic solvents; applications in detergents and agrochemicals.
N¹,N¹,N³,N³-Tetramethylpropane-1,3-diamine C₇H₁₈N₂ 130.23 111-33-1 High polarity; catalyst in polymer synthesis and crosslinking agent.

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